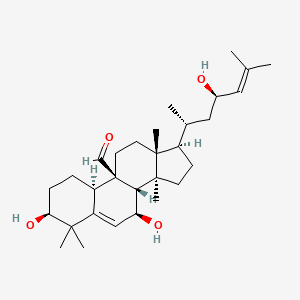
n-Carbobenzoxy-1,7-diaminoheptane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Carbobenzoxy-1,7-diaminoheptane hydrochloride: is a synthetic organic compound with the molecular formula C15H25ClN2O2 and a molecular weight of 300.82 g/mol . It is also known by its IUPAC name, benzyl N-(7-aminoheptyl)carbamate hydrochloride . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-Carbobenzoxy-1,7-diaminoheptane hydrochloride typically involves the following steps:
Synthesis of 1,7-diaminoheptane: This is achieved through the reduction of 1,7-dinitroheptane using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Carbobenzoxy Protection: The 1,7-diaminoheptane is then reacted with benzyl chloroformate (carbobenzoxy chloride) in the presence of a base such as sodium hydroxide to form n-Carbobenzoxy-1,7-diaminoheptane.
Formation of Hydrochloride Salt: Finally, the n-Carbobenzoxy-1,7-diaminoheptane is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: n-Carbobenzoxy-1,7-diaminoheptane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Deprotection Reactions: The carbobenzoxy group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. Reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Deprotection Reactions: Common reagents include hydrogen bromide in acetic acid or trifluoroacetic acid.
Major Products:
Substitution Reactions: Products include substituted amines and amides.
Deprotection Reactions: The major product is 1,7-diaminoheptane.
Aplicaciones Científicas De Investigación
n-Carbobenzoxy-1,7-diaminoheptane hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of n-Carbobenzoxy-1,7-diaminoheptane hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The amino groups can form covalent bonds with electrophiles, leading to the formation of new chemical entities . The carbobenzoxy group serves as a protective group, preventing unwanted reactions at the amino sites during synthesis .
Comparación Con Compuestos Similares
1,7-diaminoheptane: The parent compound without the carbobenzoxy protection.
n-Carbobenzoxy-1,6-diaminohexane hydrochloride: A similar compound with a shorter carbon chain.
n-Carbobenzoxy-1,8-diaminooctane hydrochloride: A similar compound with a longer carbon chain.
Uniqueness: n-Carbobenzoxy-1,7-diaminoheptane hydrochloride is unique due to its specific carbon chain length and the presence of the carbobenzoxy protective group. This makes it particularly useful in the synthesis of compounds where selective protection and deprotection of amino groups are required .
Propiedades
IUPAC Name |
benzyl N-(7-aminoheptyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.ClH/c16-11-7-2-1-3-8-12-17-15(18)19-13-14-9-5-4-6-10-14;/h4-6,9-10H,1-3,7-8,11-13,16H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAJMWPTDRCIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-9-[6-hydroxy-6-(oxiran-2-yl)hexyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B8250885.png)

![[19,20,22,23,25-Pentaacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-15-yl] benzoate](/img/structure/B8250897.png)

![2H-1-Benzopyran-2-one, 7-[[(2E,6R)-6-hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]-](/img/structure/B8250914.png)


![(E)-N-[2-(3-Indolyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)acrylamide](/img/structure/B8250936.png)




